

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Butyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **benzyl butyrate**, an ester recognized for its characteristic fruity and floral aroma. Utilized extensively in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of its physical and chemical data is paramount for its application in research and development. This document details its key properties, outlines experimental methodologies for its synthesis, and presents a logical workflow for its preparation.

Core Physicochemical Data

Benzyl butyrate is a colorless liquid at room temperature, characterized by a sweet, fruity aroma often likened to plum or pear.[1] It is found naturally in various plants, including papaya and black tea.[1] The following table summarizes its key quantitative physicochemical properties.



Property	Value	Conditions	Source(s)
Molecular Formula	C11H14O2	[1][2]	
Molecular Weight	178.23 g/mol	[1][2][3]	_
CAS Number	103-37-7	[1][4][5]	_
Appearance	Clear, colorless liquid	Standard	[1][2]
Odor	Fruity-floral, plum-like	[1][3]	
Boiling Point	238 - 240 °C	760 mmHg (1 atm)	[1][2][3]
Melting Point	-14.3 °C	977.1 hPa	[5]
Density	1.004 - 1.009 g/cm ³	20 - 25 °C	[1][5][6]
Refractive Index	1.490 - 1.500	n20/D	[1][3]
Flash Point	94 - 107 °C	Closed Cup	[5][7]
Vapor Pressure	0.0366 mmHg	25 °C	[1]
Water Solubility	136 - 281.985 mg/L	25 °C	[1][5]
Solubility	Insoluble in water; Soluble in organic solvents and oils.	[3][8]	
log Pow (Octanol/Water)	3.127	25 °C	[5]

Experimental Protocols & Methodologies

The synthesis and analysis of **benzyl butyrate** involve standard organic chemistry techniques. The most common industrial preparation is through the esterification of benzyl alcohol with butyric acid.

1. Synthesis via Fischer Esterification (Acid Catalysis)

This traditional method involves the reaction of benzyl alcohol with butyric acid, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[9][10]

Foundational & Exploratory



 Materials: Benzyl alcohol, butyric acid, p-toluenesulfonic acid (catalyst), and cyclohexane (as an azeotropic agent).[9]

Procedure:

- Benzyl alcohol, an excess of butyric acid (e.g., a molar ratio of 1:1.2 to 1:1.7), p-toluenesulfonic acid (typically 3 wt% of the benzyl alcohol), and cyclohexane are charged into a reactor equipped with a stirrer and a Dean-Stark apparatus.[9]
- The mixture is heated to reflux (approximately 109-120 °C). The water produced during the esterification is removed azeotropically with cyclohexane and collected in the Dean-Stark trap.[9]
- The reaction is monitored for completion, typically over 3-4 hours.[9][11]
- Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst and excess acid.[9]
- A subsequent wash with a mild base (e.g., 5% sodium carbonate solution) is performed to neutralize any remaining acid until the pH is approximately 8.[9]
- The organic layer is washed again with water.[9]
- The cyclohexane is recovered via azeotropic distillation.
- The remaining crude product is purified by vacuum distillation to yield the final benzyl butyrate product.[9]

2. Synthesis via Phase Transfer Catalysis

An alternative method utilizes phase transfer catalysis to react sodium butyrate with benzyl chloride, which avoids the use of strong acids and can lead to higher yields and reduced industrial waste.[8]

- Materials: Sodium butyrate, benzyl chloride, toluene (solvent), and a phase transfer catalyst (e.g., triethylamine).[8]
- Procedure:



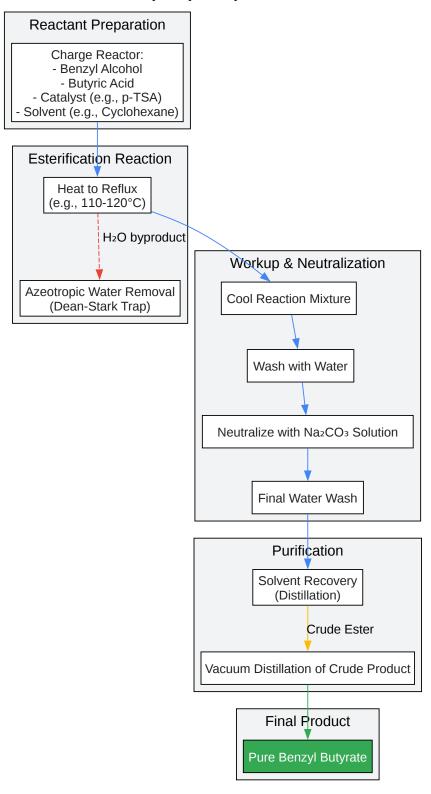
- Sodium butyrate, benzyl chloride (in molar excess, e.g., 1:1.2), toluene, and the phase transfer catalyst are combined in a flask.[8]
- The mixture is stirred and heated to reflux, with the reaction proceeding for 4-8 hours.
- The reaction progress is monitored by analyzing the consumption of benzyl chloride using Gas Chromatography (GC).[8]
- Once the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.[8]
- The resulting crude product solution undergoes distillation at atmospheric pressure to recover the solvent, excess benzyl chloride, and catalyst.[8]
- The final purification of **benzyl butyrate** is achieved through vacuum distillation.[8]
- 3. Analytical Methods
- Gas Chromatography (GC): GC is a primary method for assessing the purity of benzyl butyrate and for monitoring the progress of synthesis reactions.[8]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of benzyl butyrate. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier.[12]
- Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are
 used to confirm the structure and identity of the synthesized ester.[13]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **benzyl butyrate**, incorporating steps from the common esterification protocols.



Workflow for Benzyl Butyrate Synthesis and Purification



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Caption: A logical workflow for the synthesis of **benzyl butyrate** via acid-catalyzed esterification.

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